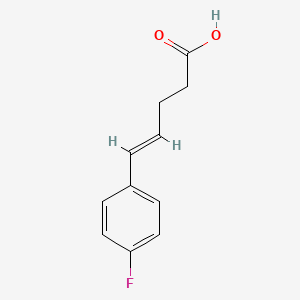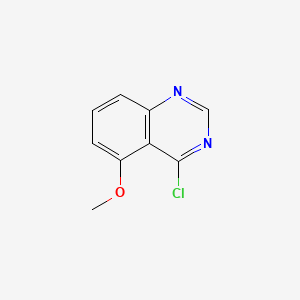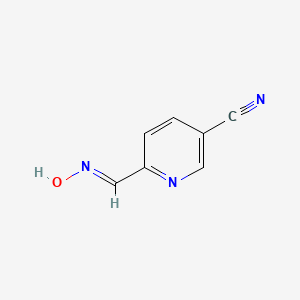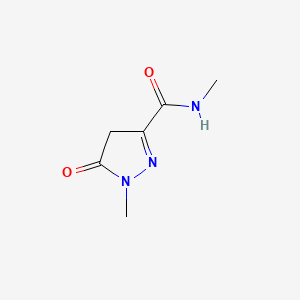
5-(4-Fluorophenyl)-4-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-4-pentenoic acid, also known as 5-(4-Fluorophenyl)valeric acid, is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)-4-pentenoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5-(4-Fluorophenyl)-4-pentenoic acid is a white shiny crystalline powder . It has a molecular weight of 196.218123 g/mol . The compound has a melting point of 70.0-79.0°C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of 5-(4-Fluorophenyl)-4-pentenoic acid. Its structural modifications may lead to novel anti-inflammatory agents .
Anesthetic Agents
- Intermediate in Fluorinated Anesthetics : 4-Fluorophenylacetic acid, a derivative of 5-(4-Fluorophenyl)-4-pentenoic acid, serves as an intermediate in the production of fluorinated anesthetics . These anesthetics are widely used in medical procedures.
Neuropharmacology and Receptor Studies
- mGluR5 Modulation : (S)-3-Amino-2-(4-fluorophenyl)propanoic acid, a related compound, is actively researched for its role in neuropharmacology. Scientists use it as a probe to study the structure and function of metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in various neurological conditions.
Organic Synthesis and Chemical Reactions
- Synthetic Pathways : Researchers have explored diverse methods for synthesizing pyrazoles, including the pyrazoline pathway. 5-(4-Fluorophenyl)-4-pentenoic acid can be synthesized via oxidative aromatization of a fluorinated pyrazoline intermediate . Understanding these pathways aids in designing efficient synthetic routes.
Anticancer Potential
- Breast Cancer Research : Some pyrazole derivatives, including fluorinated ones, exhibit anti-cancer activity against breast cancer cell lines . Further investigations into the mechanism of action and potential therapeutic applications are ongoing.
Computational Studies and Molecular Docking
- Binding Affinity to Estrogen Receptor Alpha (ERα) : Molecular docking studies revealed that 5-(4-Fluorophenyl)-4-pentenoic acid has a binding affinity close to 4-OHT (a native ligand) for the human estrogen alpha receptor (ERα) . This information informs drug design and optimization.
Safety and Hazards
5-(4-Fluorophenyl)-4-pentenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 5-(4-Fluorophenyl)-4-pentenoic acid are not available, related fluorinated compounds have shown potential in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex . This suggests potential future research directions in exploring the therapeutic possibilities of fluorinated compounds.
Propriétés
IUPAC Name |
(E)-5-(4-fluorophenyl)pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDQZGBDIZQZKE-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-4-pentenoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)


